The Chemical Architecture and Application of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride in Kinase Inhibitor Discovery
The Chemical Architecture and Application of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrochloride in Kinase Inhibitor Discovery
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its unique bicyclic framework mimics the purine ring of ATP, allowing it to anchor securely within the hinge region of various kinase domains[1][2].
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly programmable pharmacophore. The true value of this scaffold lies in its orthogonal reactivity: the differential electronic environments of the C8-bromide, C6-chloride, and the unsubstituted C3 position allow for sequential, highly controlled derivatization[1]. This technical guide dissects the physicochemical properties, synthetic methodologies, and mechanistic applications of this compound in the development of inhibitors targeting Threonine Tyrosine Kinase (TTK), Inositol-Requiring Enzyme 1α (IRE1α), and Fibroblast Growth Factor Receptors (FGFR).
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of both the free base and the hydrochloride salt is essential for optimizing reaction conditions and storage protocols. The hydrochloride salt is often preferred for long-term storage due to its enhanced crystalline stability and resistance to oxidative degradation compared to the free base[3][4].
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 933190-51-3[5] | 933034-89-0[4] |
| Molecular Formula | C₆H₃BrClN₃[5] | C₆H₄BrCl₂N₃ |
| Molecular Weight | 232.47 g/mol [5] | 268.93 g/mol |
| SMILES | BrC1=CC(Cl)=NN2C=CN=C12[5] | BrC1=CC(Cl)=NN2C=CN=C12.Cl |
| Purity Standard | ≥95% (HPLC)[5] | ≥95% (HPLC) |
| Physical Form | Orange/Off-white solid[6] | Crystalline solid |
| Storage Temperature | 2-8°C, Inert atmosphere[3] | 2-8°C, Desiccated[3] |
Synthetic Methodology & Protocol
The synthesis of the imidazo[1,2-b]pyridazine core relies on the condensation of a functionalized pyridazine with an α-halo carbonyl compound. The following self-validating protocol details the synthesis of the free base and its subsequent conversion to the hydrochloride salt.
Step-by-Step Experimental Protocol
Phase 1: Acid-Catalyzed Cyclization (Free Base Synthesis) Causality Check: Chloroacetaldehyde diethyl acetal is used instead of free chloroacetaldehyde to prevent rapid polymerization of the aldehyde. p-Toluenesulfonic acid (PTSA) serves a dual purpose: it catalyzes the in situ deprotection of the acetal to the reactive aldehyde and protonates the pyridazine amine to facilitate the initial nucleophilic attack[7].
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Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 3-amino-4-bromo-6-chloropyridazine (1.0 eq, e.g., 75.3 mmol) in anhydrous isopropanol (150 mL)[7].
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Reagent Addition: Add chloroacetaldehyde diethyl acetal (1.2 eq, 90.3 mmol) followed by anhydrous PTSA (1.2 eq, 90.3 mmol)[7].
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Reflux: Heat the reaction mixture to 80°C and maintain under continuous stirring for 20 hours[7]. Validation: Monitor via LC-MS; the starting material peak should disappear, replaced by the product mass ([M+H]⁺ m/z 231.9/233.9)[6].
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Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the highly acidic residue by slowly adding saturated aqueous sodium bicarbonate (300 mL) until gas evolution ceases (pH ~7.5)[6].
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Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to yield the free base as an orange solid (typically >90% yield)[6].
Phase 2: Hydrochloride Salt Formation Causality Check: Converting the free base to the HCl salt protonates the most basic nitrogen (N1 of the imidazole ring), locking the molecule into a stable crystalline lattice that resists ambient moisture and oxidation.
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Dissolution: Dissolve the purified 8-bromo-6-chloroimidazo[1,2-b]pyridazine in a minimal volume of anhydrous diethyl ether or dioxane.
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Precipitation: Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether under vigorous stirring at 0°C.
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Isolation: Stir for 30 minutes, filter the resulting precipitate under a nitrogen blanket, wash with cold ether, and dry in vacuo to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride.
Workflow for the synthesis and derivatization of the imidazo[1,2-b]pyridazine scaffold.
Mechanistic Role in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a classic "Type I" kinase inhibitor scaffold. It competes directly with ATP for the active site of the kinase in its active (DFG-in) conformation[1].
Orthogonal Reactivity and Pharmacophore Mapping
The power of 8-bromo-6-chloroimidazo[1,2-b]pyridazine lies in its programmable derivatization:
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C8 Position (Bromine): Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent bridgehead nitrogen. Amination at C8 is typically the first step, directing substituents toward the solvent-exposed channel to improve aqueous solubility[1][8].
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C3 Position (Unsubstituted): Can be selectively halogenated (e.g., iodinated with N-Iodosuccinimide) to enable palladium-catalyzed Suzuki-Miyaura cross-coupling. Aryl or macrocyclic groups added here project into the hydrophobic back pocket of the kinase[2][9].
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C6 Position (Chlorine): Notably stable under the conditions used for C8 amination and C3 coupling, allowing it to be retained or modified late-stage via specialized palladium insertion[1].
Pharmacophore binding model of the imidazo[1,2-b]pyridazine core within the kinase ATP pocket.
Applications in Drug Discovery
A. IRE1α Kinase-Endoribonuclease Inhibitors
Inositol-requiring enzyme 1α (IRE1α) is a dual-function sensor critical to the Unfolded Protein Response (UPR) in mammalian cells. Researchers have utilized the 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold to develop highly selective inhibitors. By displacing the 8-bromo group with various amines (e.g., 1,4-diaminocyclohexanes), the resulting compounds bind tightly to the unusual inactive kinase conformation of IRE1α. The imidazo[1,2-b]pyridazine ring is sandwiched between L714 and V586, forming canonical hydrogen bonds from the N1 and 8-NH to the C645 residue in the hinge region[1][8].
B. Macrocyclic FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFR) are highly implicated in bladder and gastric cancers. To overcome clinically acquired resistance, scientists have synthesized macrocycle-based FGFR inhibitors starting from 8-bromo-6-chloroimidazo[1,2-b]pyridazine[2]. The synthesis involves bromination, selective nucleophilic coupling with ammonia, iodination with NIS, and subsequent Suzuki coupling[2]. X-ray crystallography reveals that the core forms a conserved hydrogen bond with Ala567 in the FGFR2 hinge region, while the macrocyclic linker occupies the back pocket[2].
C. TTK (Threonine Tyrosine Kinase) Inhibitors
TTK is a dual-specific kinase essential for the spindle assembly checkpoint during mitosis. Malfunction or overexpression of TTK is a hallmark of various proliferative diseases[9]. Derivatives of 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride have been patented as potent TTK inhibitors. The synthesis typically involves treating the hydrochloride salt with N-Iodosuccinimide (NIS) in DMF at 80°C to functionalize the core, followed by amination and cross-coupling to generate the final anti-proliferative agents[9][10].
References
- Current time information in Pasuruan, ID. Google Search.
- 933190-51-3 | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. ChemScene.
- 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. ChemicalBook.
- Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. PMC / NIH.
- Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry (ACS).
- US20120059162A1 - Fused imidazole derivative having ttk inhibitory action. Google Patents.
- 933190-51-3|8-Bromo-6-chloroimidazo[1,2-b]pyridazine. BLDpharm.
- Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry (ACS).
- 933034-89-0|8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride. BLDpharm.
- BLD Pharmatech Co., Limited @ ChemBuyersGuide.com.
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